A study published in the Journal of Ethnopharmacology [National Institutes of Health (.gov) National Center for Biotechnology Information. PubChem Compound Summary for Hentriacontane. ] explored the effects of Oldenlandia diffusa (OD), a plant used in traditional Asian medicine, on LPS-induced inflammation. OD contains hentriacontane as one of its constituents. The study found that both OD and hentriacontane significantly inhibited the production of inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2) [National Institutes of Health (.gov) National Center for Biotechnology Information. PubChem Compound Summary for Hentriacontane. ]. These findings suggest that hentriacontane may have potential as an anti-inflammatory agent, although further research is needed to confirm these effects and understand its mechanism of action.
Another area of research explores the potential benefits of hentriacontane in ulcerative colitis (UC), a chronic inflammatory bowel disease. A study published in the International Journal of Molecular Sciences [National Institutes of Health (.gov) National Center for Biotechnology Information. PubChem Compound Summary for Hentriacontane. ] investigated the effects of OD on a mouse model of UC. The study found that OD, which contains hentriacontane, significantly attenuated weight loss, colon shortening, and levels of IL-6, a pro-inflammatory cytokine, in mice with UC. These findings suggest that hentriacontane, as a component of OD, may offer potential benefits in managing UC, although further research is needed to explore its specific role and potential therapeutic applications.
Hentriacontane, also known as untriacontane, is a long-chain alkane hydrocarbon with the molecular formula . It consists of 31 carbon atoms arranged in a straight chain, with the structural formula represented as . This compound is primarily found in various natural sources, including beeswax, where it constitutes approximately 8-9% of its composition. Additionally, it is present in plants such as Pisum sativum (peas), Acacia senegal, and Gymnema sylvestre .
The stability of hentriacontane makes it less reactive compared to shorter-chain alkanes.
Research indicates that hentriacontane exhibits anti-inflammatory properties. Specifically, it has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-6, and interleukin-1 beta in RAW 264.7 macrophage cells stimulated with lipopolysaccharides . This suggests potential applications in therapeutic contexts related to inflammation.
Hentriacontane can be synthesized through various methods:
Hentriacontane has several applications:
Hentriacontane belongs to a class of compounds known as alkanes. Here are some similar compounds for comparison:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Triacontane | One carbon atom shorter; found in natural waxes. | |
Dotriacontane | One carbon atom longer; has similar physical properties but different melting point. | |
Pentatriacontane | Longer chain; more viscous and less volatile than hentriacontane. |
Hentriacontane's uniqueness lies in its specific chain length and its significant presence in natural waxes like beeswax, which distinguishes it from other alkanes that may not have similar biological activities or applications.
Hentriacontane possesses the molecular formula C31H64, establishing it as a saturated long-chain alkane hydrocarbon [1] [2] [3]. The compound consists of thirty-one carbon atoms and sixty-four hydrogen atoms, adhering to the general alkane formula CnH2n+2 where n equals thirty-one [1] [10]. This molecular composition yields a calculated molecular weight of 436.8399 atomic mass units [3] [5], with some sources reporting 436.84 or 436.853 depending on the precision of atomic mass values used [2] [6].
The elemental composition breakdown reveals that hentriacontane contains approximately 84.84% carbon and 15.16% hydrogen by mass [3]. This high carbon-to-hydrogen ratio is characteristic of long-chain alkanes and contributes to the compound's physical properties and chemical behavior [1]. The molecular structure represents one of the higher homologs in the alkane series, positioning it among the heavy paraffins with significant industrial and biological relevance [1] [10].
Property | Value | Source |
---|---|---|
Molecular Formula | C31H64 | [1] [2] [3] |
Molecular Weight | 436.8399 amu | [3] [5] |
Carbon Content | 84.84% | [3] |
Hydrogen Content | 15.16% | [3] |
Alkane Series Position | n = 31 | [1] [10] |
The structural configuration of hentriacontane follows a linear, unbranched carbon chain architecture characteristic of normal alkanes [1] [2]. The compound exhibits the structural formula CH3(CH2)29CH3, indicating two terminal methyl groups connected by a chain of twenty-nine methylene units [1] [2]. This linear arrangement creates a saturated hydrocarbon with no double bonds, triple bonds, or ring structures [1] [10].
The canonical Simplified Molecular Input Line Entry System representation for hentriacontane is expressed as CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC, demonstrating the thirty-one carbon atoms in sequential order [2] [10]. This structural notation provides a computer-readable format for the compound's molecular architecture [2]. The three-dimensional molecular structure exhibits significant conformational flexibility due to the rotation around carbon-carbon single bonds, though the extended linear conformation represents the most stable arrangement [2] [3].
The compound's structural characteristics place it within the classification of acyclic branched or unbranched hydrocarbons having the general formula CnH2n+2 [10] [13]. This structural framework consists entirely of hydrogen atoms and saturated carbon atoms, making hentriacontane a prototypical example of a long-chain alkane [10] [13]. The linear chain structure contributes to the compound's physical properties, including its solid state at room temperature and its hydrophobic nature [1] [12].
The systematic nomenclature of hentriacontane follows International Union of Pure and Applied Chemistry conventions for alkane naming [2] [3]. The primary systematic name "hentriacontane" derives from the Greek numerical prefix "hentriaconta-" meaning thirty-one, combined with the alkane suffix "-ane" [2] [3]. This nomenclature system provides unambiguous identification of the compound based on its carbon chain length [15] [16].
Several alternative designations exist for this compound, with "untriacontane" serving as the most common synonym [1] [2] [3]. The prefix "un-" represents an alternative Greek numerical designation for thirty-one, making both names systematically valid [1] [12]. Additional nomenclature variations include "n-hentriacontane," where the "n-" prefix explicitly indicates the normal or straight-chain isomer [2] [12] [17].
The compound is also referenced by descriptive chemical formulas such as CH3-[CH2]29-CH3 and CH3-(CH2)29-CH3, which provide structural information within the naming convention [17] [21]. These representations emphasize the terminal methyl groups and the internal methylene chain structure [17] [21]. In some contexts, the compound appears as "hentriacontan" without the terminal "-e," representing the alkyl radical form of the molecule [17] [21].
Nomenclature Type | Designation | Usage Context |
---|---|---|
Primary Systematic Name | Hentriacontane | [2] [3] |
Alternative Systematic Name | Untriacontane | [1] [2] [3] |
Normal Chain Designation | n-Hentriacontane | [2] [12] [17] |
Structural Formula | CH3(CH2)29CH3 | [1] [2] |
Alkyl Radical Form | Hentriacontan | [17] [21] |